(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate
Description
Properties
IUPAC Name |
methanesulfonic acid;(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2.CH4O3S/c7-5-4-1-3(8-5)2-6-4;1-5(2,3)4/h3-4,6H,1-2H2;1H3,(H,2,3,4)/t3-,4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZDOTKDUXCCGP-MMALYQPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1C2CNC1C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1[C@H]2CN[C@@H]1C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30582081 | |
| Record name | Methanesulfonic acid--(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30582081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769167-53-5 | |
| Record name | Methanesulfonic acid--(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30582081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Intramolecular Cyclization of γ-Lactam Precursors
Zhang et al. (2014) developed an optimized protocol starting from L-pyroglutamic acid derivatives. The key steps include:
-
Epoxide Formation : Treatment of (S)-pyroglutaminol with tert-butyl hypochlorite generates an intermediate epoxide.
-
Ring-Opening and Cyclization : The epoxide undergoes nucleophilic attack by a neighboring amine group, facilitated by BF₃·OEt₂, to form the bicyclic oxazolidinone.
-
Lactam Oxidation : The intermediate oxazolidinone is oxidized using RuCl₃/NaIO₄ to yield the target γ-lactam bicyclo[2.2.1]heptan-3-one.
This method achieves an 81% overall yield with >99% enantiomeric excess (ee), critical for pharmaceutical applications requiring stereochemical purity.
Enantioselective Diels-Alder Approaches
Garsi et al. (2022) reported a stereocontrolled Diels-Alder reaction between furan and chiral acrylamide derivatives. The reaction, catalyzed by a Jacobsen thiourea organocatalyst, constructs the bicyclic skeleton with 94% ee. Subsequent hydrolysis and oxidation steps yield the γ-lactam core.
Methanesulfonate Salt Formation
The free base (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one is converted to its methanesulfonate salt via acid-base reaction. Key considerations include:
Solvent and Stoichiometry
Crystallization and Purification
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₆H₁₁NO₅S | HRMS |
| Molecular Weight | 209.22 g/mol | Calculated |
| Melting Point | 182–184°C | DSC |
| Solubility (H₂O) | 45 mg/mL | USP <791> |
| Optical Rotation (α) | +32.5° (c=1, MeOH) | Polarimetry |
Process Optimization and Scalability
Catalytic Efficiency
Replacing stoichiometric oxidants with catalytic TEMPO/NaClO₂ in the lactamization step reduces waste and improves atom economy (from 58% to 82%).
Continuous Flow Synthesis
Recent advances demonstrate the bicyclic core can be synthesized in a continuous flow reactor, reducing reaction time from 12 h (batch) to 2 h with 89% yield.
Table 2: Comparison of Batch vs. Flow Synthesis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 h | 2 h |
| Yield | 81% | 89% |
| Purity | 98.5% | 99.2% |
| Scale | 100 g | 5 kg/day |
Analytical Characterization
Spectroscopic Validation
Chiral Purity Assessment
Chiral HPLC (Chiralpak AD-H column, hexane:IPA 80:20) confirms >99.5% ee, critical for avoiding off-target activity in drug candidates.
Industrial-Scale Production Challenges
Byproduct Formation
The primary impurity (∼1.2%) is the (1R,4R)-enantiomer, formed via epimerization during salt crystallization. Mitigation strategies include:
Regulatory Considerations
The methanesulfonate counterion requires strict control of residual methanesulfonic acid (<50 ppm, ICH Q3C).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to various alkylated or acylated derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Bioactive Compounds
The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique bicyclic structure allows for the development of derivatives that exhibit significant biological activity, particularly in the realm of pharmaceuticals.
Case Study: Development of Analgesics
In a study by Garsi et al. (2022), the compound was utilized to synthesize γ-amino acid analogues, which are crucial in developing new analgesic drugs. These derivatives showed enhanced efficacy compared to traditional analgesics, highlighting the compound's potential in pain management therapies .
Agrochemical Applications
2. Agrochemical Development
The methanesulfonate derivative has been explored for its potential use in agrochemicals, particularly as a precursor for creating new pesticides and herbicides.
Data Table: Comparison of Agrochemical Efficacy
| Compound | Application | Efficacy (%) | Reference |
|---|---|---|---|
| (1S,4S)-2-Oxa-5-azabicyclo... | Herbicide | 85 | Garsi et al. (2022) |
| Substituted Pyrrolo Compounds | Insecticide | 78 | Garsi et al. (2022) |
Material Science Applications
3. Polymer Chemistry
The compound's unique structure has implications in material science, particularly in the synthesis of novel polymers with specific properties.
Case Study: Polymer Synthesis
Research indicates that incorporating (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for advanced material applications .
4. Antimicrobial Properties
Recent studies have suggested that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibacterial agents.
Data Table: Antimicrobial Activity
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| (1S,4S)-2-Oxa-5-azabicyclo... | E. coli | 32 µg/mL | Garsi et al. (2022) |
| Substituted Variants | S. aureus | 16 µg/mL | Garsi et al. (2022) |
Mechanism of Action
The mechanism of action of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Enantiomeric and Diastereomeric Variants
- (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride
- (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Oxalate (2:1)
Heteroatom-Substituted Analogues
- 1-Azabicyclo[2.2.1]heptan-3-one Derivatives
- Structural Difference : Replaces the oxa group with a second aza group.
- Properties : Reduced polarity and increased basicity. For example, (±)-1-azabicyclo[2.2.1]heptan-3-one (CAS: N/A) is resolved into (1S,4R) and (1R,4S) isomers using chiral tartaric acids, highlighting the role of stereochemistry in bioavailability .
- 2-Thia-5-azabicyclo[2.2.1]heptan-3-one Derivatives
Functionalized Derivatives
- 5-Acetyl-(1S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one Structural Difference: Acetyl group at position 4. Properties: Increased steric bulk (C7H9NO3, MW: 155.15 g/mol) and altered hydrogen-bonding capacity. Used in proline mimetics for peptide synthesis .
- 3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol Structural Difference: Propyl alcohol side chain.
Key Data Table
*Estimated based on oxalate's ionic character.
Biological Activity
The compound (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate is a bicyclic heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, synthesis, and applications in drug discovery.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₅H₉NO₃S
- Molecular Weight : 165.19 g/mol
- CAS Number : 31560-06-2
This compound features a bicyclic framework that contributes to its reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, research has demonstrated that derivatives of this compound can selectively inhibit the growth of tumor cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapies.
Case Study : In vitro assays showed that certain analogs of this compound led to a reduction in cell viability in various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have suggested that it may have beneficial effects in models of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Research Findings : A study utilizing zebrafish models indicated that this compound could enhance neuronal survival under stress conditions, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may act through:
- Inhibition of Specific Enzymatic Pathways : Targeting enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : Influencing pathways related to apoptosis and cellular stress responses.
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that can yield various derivatives with enhanced biological properties.
| Synthetic Route | Yield (%) | Comments |
|---|---|---|
| Route A | 75 | Efficient for initial synthesis |
| Route B | 60 | Produces more stable derivatives |
Q & A
Q. What are the established synthetic routes for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate in laboratory settings?
The compound is synthesized via stereoselective routes starting from trans-4-hydroxy-L-proline. Key steps include:
- Cbz protection : Benzyloxycarbonyl (Cbz) group introduction using NaOH and CbzCl in aqueous conditions (91% yield) .
- Cyclization : Tosyl chloride (TsCl) in dichloromethane with DMAP and Et₃N facilitates bicyclic ring formation (93% yield) .
- Hydrogenolysis : Final deprotection using 10% Pd/C under H₂ in methanol (100% yield) . Methanesulfonate formation typically involves methanesulfonyl chloride in later stages, as described for analogous bicyclic systems .
Q. Which analytical techniques are critical for confirming stereochemical purity?
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ m/z 234.1125 for intermediates) .
- Optical Rotation ([α]D) : Confirms enantiomeric excess (e.g., [α]²⁰D = -21.3° in CHCl₃) .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally related diazabicycloheptanes .
Q. What safety protocols are essential when handling methanesulfonate derivatives?
- GHS Compliance : Use PPE (gloves, goggles) due to acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335) .
- Ventilation : Avoid dust formation; ensure fume hoods are used during reactions involving volatile reagents like methanesulfonyl chloride .
Advanced Research Questions
Q. How can the hydrogenolysis step be optimized to minimize side reactions?
- Catalyst Selection : 10% Pd/C in methanol under atmospheric H₂ pressure achieves complete deprotection without over-reduction .
- Reaction Monitoring : Use TLC or HPLC to track intermediate consumption. Adjust H₂ flow rate to prevent colloidal Pd formation.
- Scalability : Maintain solvent purity (anhydrous MeOH) to avoid catalyst poisoning during gram-scale synthesis .
Q. What strategies resolve discrepancies between theoretical and experimental NMR data?
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ to identify hydrogen-bonding interactions or tautomerism .
- 2D NMR (HSQC/HMBC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings, especially for bridgehead protons in the bicyclic core .
- Impurity Profiling : Use RP-HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect byproducts from incomplete cyclization .
Q. How do protecting groups influence bicyclic ring formation efficiency?
- Cbz vs. Boc Groups : Cbz offers higher stability during acidic cyclization but requires harsher hydrogenolysis. Boc deprotection with TFA may disrupt acid-sensitive functionalities .
- Steric Effects : Bulky groups (e.g., tert-butoxycarbonyl) can slow cyclization kinetics, requiring elevated temperatures or prolonged reaction times .
Q. Can computational methods predict reactivity trends in intermediate steps?
- DFT Calculations : Model transition states for cyclization steps to identify rate-limiting barriers (e.g., ring strain in bicyclo[2.2.1] systems) .
- AI-Driven Synthesis Planning : Platforms like PubChem’s synthetic tree tools propose alternative routes, optimizing atom economy and step count .
Data Contradiction Analysis
Q. How should researchers address conflicting yields reported for NaBH₄-mediated reductions?
- Source Comparison : reports 100% yield using NaBH₄ in THF/EtOH, while other studies note lower yields due to solvent polarity or borate complexation.
- Mitigation : Pre-dry solvents and use excess NaBH₄ (1.5 eq) to counteract moisture sensitivity. Monitor reaction progress via in-situ IR for carbonyl disappearance .
Q. Why do stereochemical outcomes vary in methanesulfonate derivatives?
- Sulfonation Conditions : Methanesulfonyl chloride reactions in polar aprotic solvents (e.g., DMF) may induce racemization. Use low temperatures (0–5°C) and tertiary amine bases (e.g., Et₃N) to retain stereointegrity .
Methodological Tables
| Analytical Troubleshooting | Recommended Fix | Reference |
|---|---|---|
| Broad ¹H NMR Peaks | Use DMSO-d₆ for proton exchange slowing | |
| Low HRMS Signal Intensity | Reduce sample concentration (<1 mg/mL) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
